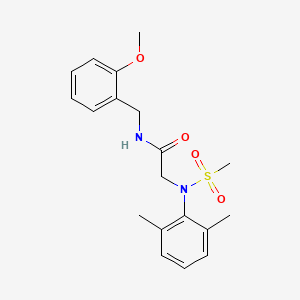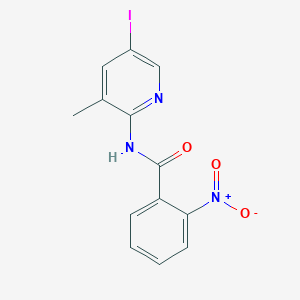
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethoxybenzamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethoxybenzamide, commonly known as CTB, is a synthetic compound that has been extensively studied for its potential pharmacological applications. CTB belongs to the class of phenylalkylamines and is structurally similar to other well-known drugs such as amphetamines and phenethylamines. The compound was first synthesized in the 1970s and since then, it has been studied for its potential therapeutic effects in various scientific research fields.
Mecanismo De Acción
The mechanism of action of CTB is not fully understood. However, it is believed that the compound acts as a dopamine receptor agonist, which means it activates the dopamine receptors in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as movement, motivation, and reward. CTB's activation of dopamine receptors may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects in scientific research studies. In animal studies, CTB has been shown to increase dopamine release in the brain, which may explain its potential therapeutic effects in conditions such as Parkinson's disease. CTB has also been shown to have potential analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CTB in scientific research is its ability to act as a retrograde tracer, allowing researchers to track the pathways of neurons in the brain. CTB is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, one of the limitations of using CTB is its potential toxicity. High doses of CTB have been shown to cause neurotoxicity in animal models, which may limit its use in some research studies.
Direcciones Futuras
There are various future directions for research on CTB. One potential direction is to further explore its potential therapeutic effects in conditions such as Parkinson's disease and chronic pain. Another direction is to investigate its potential as a diagnostic tool for neurological disorders. Additionally, further research is needed to understand the mechanism of action of CTB and its potential toxicity in humans.
Conclusion:
In conclusion, CTB is a synthetic compound that has been extensively studied for its potential pharmacological applications. Its ability to act as a retrograde tracer makes it a valuable tool in neuroscience research. CTB's potential therapeutic effects in conditions such as Parkinson's disease and chronic pain make it a promising candidate for further research. However, its potential toxicity in high doses highlights the need for further investigation into its safety and efficacy.
Aplicaciones Científicas De Investigación
CTB has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of CTB is in neuroscience research. CTB is commonly used as a retrograde tracer, which allows researchers to track the pathways of neurons in the brain. CTB is taken up by neurons and transported back to their cell bodies, allowing researchers to identify the origin of the neurons and their connections.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-13-6-5-10(18)7-12(13)19-17(20)11-8-15(23-3)16(24-4)9-14(11)22-2/h5-9H,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGSFJREAOZEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616438.png)
![1-[(3-methylbenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616447.png)
![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3616450.png)

![N-[({4-[4-(2-furoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3616487.png)

![2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3616500.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B3616503.png)
![2-(5-{[(4-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3616515.png)

![5-[(4-tert-butylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3616528.png)
![4-methyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B3616532.png)
![2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3616539.png)